molecular formula C15H14Cl2N2O4S B2463965 1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine CAS No. 670272-49-8

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine

Cat. No. B2463965
CAS RN: 670272-49-8
M. Wt: 389.25
InChI Key: ZOLRTPVBFRAWEJ-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine, commonly known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP-4 is a selective neurotoxin that has been found to target noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and behavioral processes.

Scientific Research Applications

Potential in Treating Type 2 Diabetes and Alzheimer's Disease

  • A study explored the bioactivity potential of multi-functional derivatives of 2-furoic piperazide, including compounds similar to 1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine. These compounds showed inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting their usefulness in treating type 2 diabetes and Alzheimer's disease. The most active compounds were supported by molecular docking studies, indicating their promise in drug discovery and development for these diseases (Abbasi et al., 2018).

Antibacterial Applications

  • N-Sulfonated derivatives of (2-furoyl)piperazine demonstrated high antibacterial potential against pathogenic bacteria, with low Minimum Inhibitory Concentration (MIC) values compared to ciprofloxacin. Their mild hemolytic profiles suggest these compounds as promising candidates for drug designing and development in antibacterial therapies (Abbasi et al., 2022).

Enzyme Inhibition for Alzheimer's Disease Treatment

  • Research on 2-furoyl piperazine-based sulfonamide derivatives aimed at Alzheimer's disease treatment demonstrated that these compounds inhibit butyrylcholinesterase (BChE). Molecular docking and dynamic simulation approaches identified several promising lead compounds for further development (Hassan et al., 2019).

Anticancer Activity

  • Novel 4-aminoquinoline derivatives, including 1-benzhydryl-sulfonyl-piperazine analogs, were synthesized and evaluated for their efficacy in inhibiting breast cancer cell proliferation. One compound showed significant activity, highlighting the potential of these derivatives as anticancer agents (Solomon et al., 2019).

properties

IUPAC Name

[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c16-11-3-1-4-12(17)14(11)24(21,22)19-8-6-18(7-9-19)15(20)13-5-2-10-23-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLRTPVBFRAWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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